disodium;(4R)-4-[(3R,5R,10S,13R,17R)-2,2,4,4-tetradeuterio-10,13-dimethyl-3-sulfonatooxy-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate
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Overview
Description
Disodium;(4R)-4-[(3R,5R,10S,13R,17R)-2,2,4,4-tetradeuterio-10,13-dimethyl-3-sulfonatooxy-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate is a complex organic compound characterized by its unique structure and properties. This compound is notable for its incorporation of deuterium atoms, which are isotopes of hydrogen, and its sulfonate ester functional group. The presence of these features imparts specific chemical and physical properties that make it of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of disodium;(4R)-4-[(3R,5R,10S,13R,17R)-2,2,4,4-tetradeuterio-10,13-dimethyl-3-sulfonatooxy-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate involves multiple steps, starting from readily available precursors. The key steps include the introduction of deuterium atoms, the formation of the cyclopenta[a]phenanthrene core, and the attachment of the sulfonate ester group. Each step requires specific reaction conditions, such as controlled temperature, pressure, and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and minimize costs, as well as implementing purification techniques to ensure the final product meets the required specifications. Techniques such as crystallization, distillation, and chromatography may be employed in the purification process.
Chemical Reactions Analysis
Types of Reactions
Disodium;(4R)-4-[(3R,5R,10S,13R,17R)-2,2,4,4-tetradeuterio-10,13-dimethyl-3-sulfonatooxy-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: The sulfonate ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids or other oxidized derivatives, while reduction could produce alcohols or hydrocarbons.
Scientific Research Applications
Disodium;(4R)-4-[(3R,5R,10S,13R,17R)-2,2,4,4-tetradeuterio-10,13-dimethyl-3-sulfonatooxy-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate has several applications in scientific research:
Chemistry: It is used as a model compound to study reaction mechanisms and the effects of deuterium substitution on chemical reactivity.
Biology: The compound’s unique structure makes it useful in studying biological processes and interactions at the molecular level.
Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism by which disodium;(4R)-4-[(3R,5R,10S,13R,17R)-2,2,4,4-tetradeuterio-10,13-dimethyl-3-sulfonatooxy-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate exerts its effects involves its interaction with specific molecular targets. The deuterium atoms can influence reaction kinetics and pathways, while the sulfonate ester group can participate in various chemical interactions. These features allow the compound to modulate biological pathways and chemical reactions in unique ways.
Comparison with Similar Compounds
Similar Compounds
Trifluorotoluene: An organic compound with similar solvating properties and used in similar applications.
Lambic Beer Compounds: Various volatile and semi-volatile compounds identified in lambic beer, which share some chemical properties with the compound .
Uniqueness
Disodium;(4R)-4-[(3R,5R,10S,13R,17R)-2,2,4,4-tetradeuterio-10,13-dimethyl-3-sulfonatooxy-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate is unique due to its incorporation of deuterium atoms and the specific arrangement of its functional groups. These features impart distinct chemical and physical properties that differentiate it from other similar compounds.
Properties
Molecular Formula |
C24H38Na2O6S |
---|---|
Molecular Weight |
504.6 g/mol |
IUPAC Name |
disodium;(4R)-4-[(3R,5R,10S,13R,17R)-2,2,4,4-tetradeuterio-10,13-dimethyl-3-sulfonatooxy-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate |
InChI |
InChI=1S/C24H40O6S.2Na/c1-15(4-9-22(25)26)19-7-8-20-18-6-5-16-14-17(30-31(27,28)29)10-12-23(16,2)21(18)11-13-24(19,20)3;;/h15-21H,4-14H2,1-3H3,(H,25,26)(H,27,28,29);;/q;2*+1/p-2/t15-,16-,17-,18?,19-,20?,21?,23+,24-;;/m1../s1/i10D2,14D2;; |
InChI Key |
KFMFANFNCYFOLB-IPJSDKJGSA-L |
Isomeric SMILES |
[2H]C1(C[C@]2([C@H](CCC3C2CC[C@]4(C3CC[C@@H]4[C@H](C)CCC(=O)[O-])C)C([C@@H]1OS(=O)(=O)[O-])([2H])[2H])C)[2H].[Na+].[Na+] |
Canonical SMILES |
CC(CCC(=O)[O-])C1CCC2C1(CCC3C2CCC4C3(CCC(C4)OS(=O)(=O)[O-])C)C.[Na+].[Na+] |
Origin of Product |
United States |
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